

# Comparative Guide: Mass Spectrometry Profiling of 4-Allyltetrahydropyran-4-ol

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## Compound of Interest

Compound Name: 4-(Prop-2-en-1-yl)oxan-4-ol

CAS No.: 219903-85-2

Cat. No.: B1459087

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## Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

4-Allyltetrahydropyran-4-ol (C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>, MW 142.20 Da) is a critical synthetic intermediate, often generated via Prins cyclization or Barbier-type allylation of tetrahydropyran-4-one. Its structural core—a tertiary alcohol embedded within a saturated oxygen heterocycle—presents a specific analytical challenge: molecular ion instability.

In standard Electron Ionization (EI) at 70 eV, the molecular ion (

) is frequently absent due to rapid dehydration and

-cleavage. This guide compares the performance of Hard Ionization (EI) versus Soft Ionization (CI/ESI) and Derivatization strategies. We provide a definitive fragmentation map to distinguish this molecule from isomeric impurities (e.g., linear homoallylic alcohols).

## Key Performance Metrics at a Glance

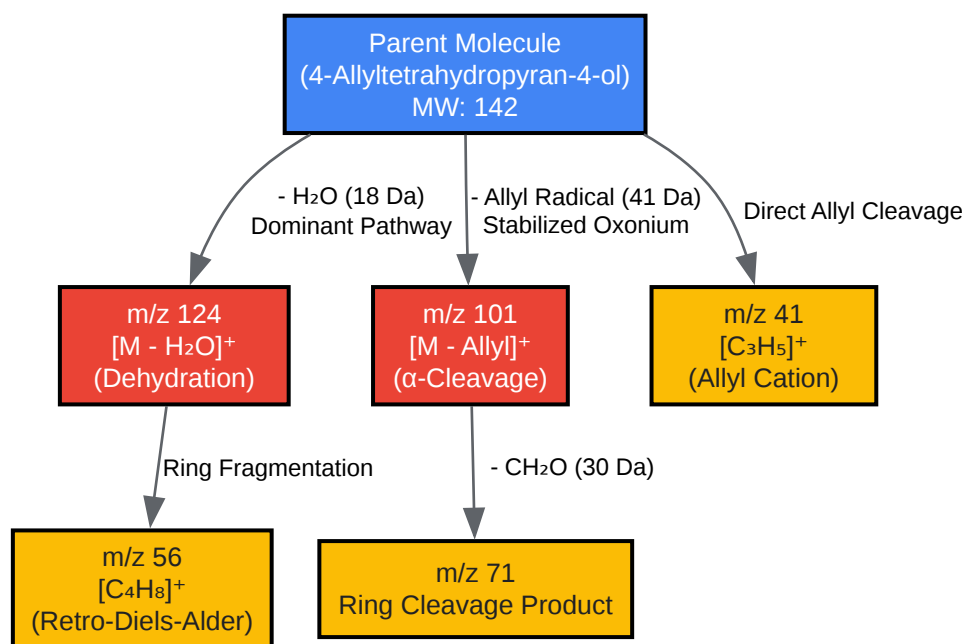
Feature	Method A: Direct EI (70 eV)	Method B: Chemical Ionization (CI)	Method C: TMS-Derivatization (EI)
Molecular Ion ( ) Detection	Poor (<1% relative abundance)	Excellent (detects or )	Good (detects of silane)
Structural Fingerprinting	High (Rich fragmentation data)	Low (Few diagnostic fragments)	High (Shifted mass spectrum)
Limit of Detection (LOD)	~10 pg (Scan mode)	~50 pg	~5 pg (Improved volatility)
Primary Application	Structure elucidation & Library matching	Molecular Weight Confirmation	Quantitation in complex matrices

## Mechanistic Fragmentation Analysis (EI Mode)

To positively identify 4-allyltetrahydropyran-4-ol without a reference standard, one must understand the causality of its fragmentation. The spectrum is dominated by the instability of the tertiary hydroxyl group and the stability of the allyl cation.

## The Fragmentation Pathway

The following DOT diagram illustrates the mechanistic decay of the parent molecule under 70 eV electron impact.



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Figure 1: Mechanistic fragmentation pathway of 4-allyltetrahydropyran-4-ol under Electron Ionization (70 eV).

## Diagnostic Ion Interpretation

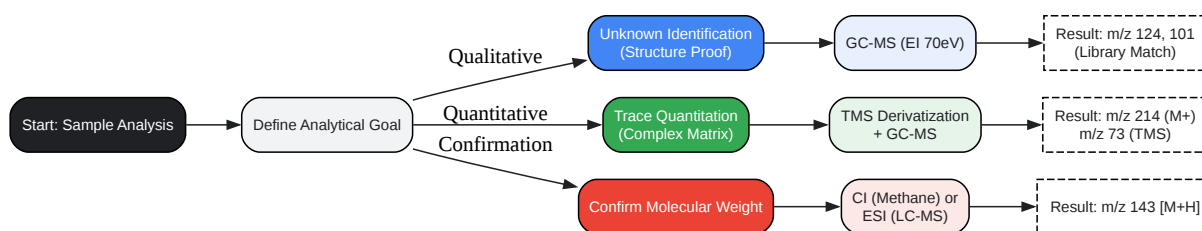
- m/z 124 (Base Peak Candidate):
  - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)Dehydration. Tertiary alcohols readily eliminate water under thermal and electronic stress. The resulting ion is a dihydropyran derivative ( ).
  - Significance: Absence of m/z 142 and presence of 124 is a hallmark of tertiary alcohols in GC-MS.
- m/z 101 (The "Fingerprint" Ion):
  - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)
    - Cleavage. The bond between the quaternary carbon (C4) and the allyl group breaks. The charge remains on the oxygen-containing ring, forming a resonance-stabilized oxonium ion (

- ).
- Significance: This distinguishes the 4-allyl isomer from linear isomers where such a stable cyclic oxonium cannot form.
- m/z 41:
    - Mechanism:[1][2][3][4] Formation of the allyl cation (
    - ).
    - Significance: High abundance confirms the presence of an allyl moiety but is non-specific on its own.

## Comparative Protocol: Validating the Workflow

This section outlines how to select the correct ionization mode based on your analytical goal.

### Decision Matrix: Method Selection



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Figure 2: Decision matrix for selecting the optimal ionization technique for 4-allyltetrahydropyran-4-ol.

## Experimental Protocols

### Protocol A: Standard GC-MS (EI)

Best for: Routine purity checks and impurity profiling.

- Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM).
- Inlet: Splitless mode at 250°C. Note: High inlet temperatures promote thermal dehydration. If m/z 124 is excessive, lower inlet to 200°C.
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Oven: 50°C (hold 1 min)  
10°C/min  
280°C.
- MS Source: 230°C, 70 eV.
- Data Validation: Check for the ratio of m/z 101 to m/z 124. This ratio should remain constant across the peak width.

## Protocol B: TMS Derivatization (The "Gold Standard" for Quant)

Best for: Preventing dehydration and improving peak shape.

- Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Reaction: Mix 100 µL sample + 50 µL MSTFA in a vial. Incubate at 60°C for 30 mins.
- Result: The hydroxyl proton is replaced by a trimethylsilyl group.
  - New MW:  
Da.
  - Key Fragments: m/z 73 (TMS group), m/z 173 ( ).
  - Advantage: The  
at 214 is significantly more stable than the underivatized parent ion.

## Technical Discussion: Why Alternatives Matter

### The "Missing Parent" Phenomenon

In drug development, confirming the molecular weight is a regulatory requirement. Relying solely on EI for 4-allyltetrahydropyran-4-ol is risky because the spectrum mimics the dehydrated alkene (4-allyl-3,6-dihydro-2H-pyran).

- Alternative: Chemical Ionization (CI): Using Methane or Ammonia as a reagent gas facilitates proton transfer rather than electron bombardment.
  - Observation: A clear peak at  $m/z$  143 or at  $m/z$  160.
  - Recommendation: Use CI if the EI spectrum shows only  $m/z$  124 and you suspect the alcohol is intact.

### Specificity Against Isomers

A common synthetic impurity is the linear isomer, 6-octen-1,5-diol (ring-opened byproduct).

- 4-Allyltetrahydropyran-4-ol: Shows strong  $m/z$  101 (cyclic oxonium).
- Linear Isomer: Shows strong fragmentation characteristic of aliphatic alcohols ( $m/z$  31, 45) and lacks the specific  $m/z$  101 stabilization.

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